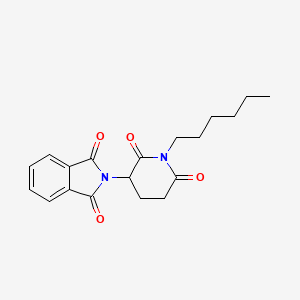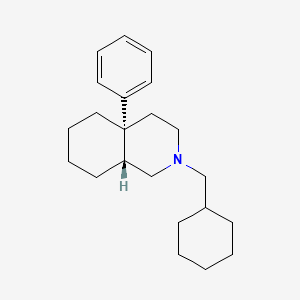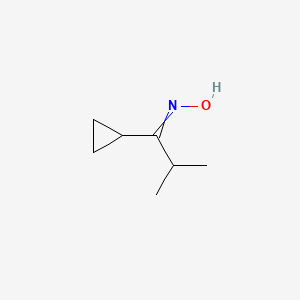![molecular formula C15H8Br3Cl5O2 B14647068 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene CAS No. 52642-37-2](/img/structure/B14647068.png)
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is a complex organic compound characterized by its multiple halogen substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. The process includes:
Halogenation: Benzene is first chlorinated to form 1,2,3,4,5-pentachlorobenzene.
Etherification: The pentachlorobenzene is then reacted with 3-(2,3,4-tribromophenoxy)propyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including flame retardants and polymers.
作用機序
The mechanism of action of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the compound’s concentration.
類似化合物との比較
Similar Compounds
Pentachlorophenol: Another halogenated benzene derivative with similar chemical properties.
Pentachlorobenzene: A simpler compound with only chlorine substitutions.
Tribromophenoxy Compounds: Compounds with similar bromine substitutions on the phenoxy group.
Uniqueness
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is unique due to its combination of both chlorine and bromine substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
52642-37-2 |
|---|---|
分子式 |
C15H8Br3Cl5O2 |
分子量 |
637.2 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H8Br3Cl5O2/c16-6-2-3-7(9(18)8(6)17)24-4-1-5-25-15-13(22)11(20)10(19)12(21)14(15)23/h2-3H,1,4-5H2 |
InChIキー |
PDWJVCXIRPJKOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


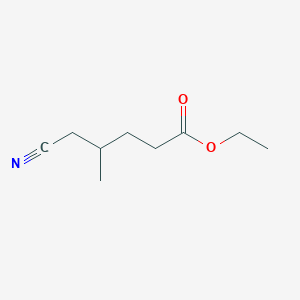
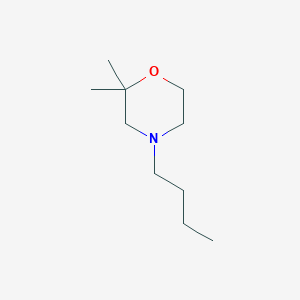
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
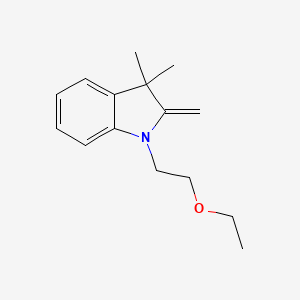

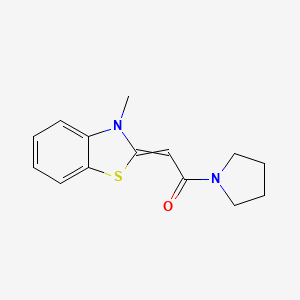
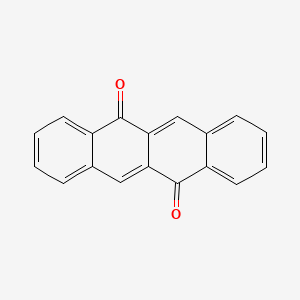
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
